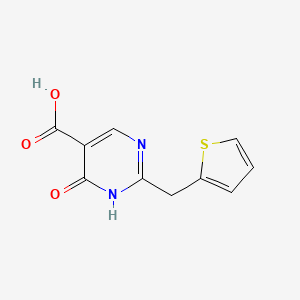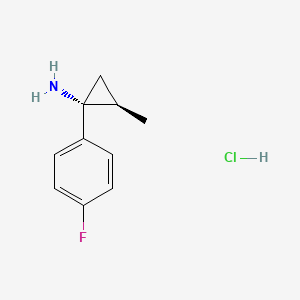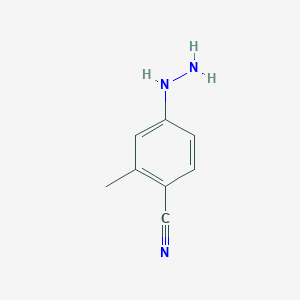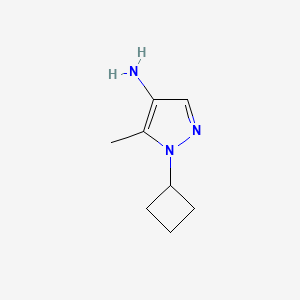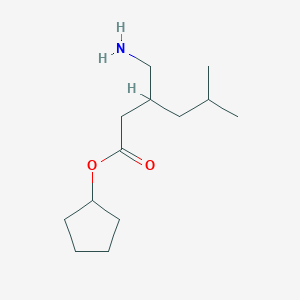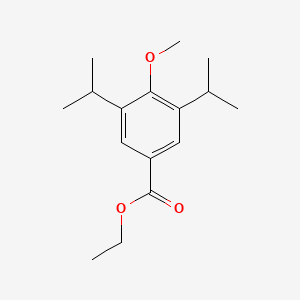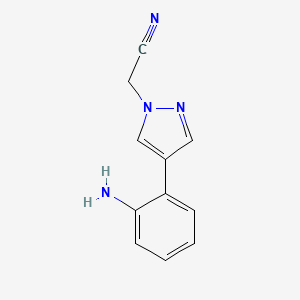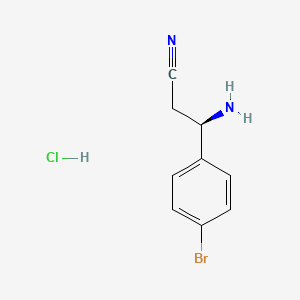![molecular formula C5H7N3 B13645402 2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
2-[Cyano(ethyl)amino]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Cyano(ethyl)amino]acetonitrile is an organic compound characterized by the presence of both cyano and amino functional groups. This compound is of significant interest in organic synthesis due to its bifunctional nature, which allows it to participate in a variety of chemical reactions. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(ethyl)amino]acetonitrile typically involves the reaction of ethyl cyanoacetate with various amines. One common method is the direct treatment of ethyl cyanoacetate with an amine at elevated temperatures, often in the presence of a catalyst such as triethylamine. This reaction can be carried out without a solvent or in a solvent such as ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
化学反応の分析
Types of Reactions
2-[Cyano(ethyl)amino]acetonitrile can undergo a variety of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and catalysts such as triethylamine. These reactions are typically carried out at elevated temperatures.
Substitution Reactions: Electrophiles such as alkyl halides are commonly used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activity .
科学的研究の応用
2-[Cyano(ethyl)amino]acetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-[Cyano(ethyl)amino]acetonitrile exerts its effects is largely dependent on the specific reactions it undergoes. In general, the cyano group can act as an electrophile, while the amino group can act as a nucleophile. This bifunctional nature allows the compound to participate in a variety of reactions, leading to the formation of diverse products. The specific molecular targets and pathways involved will depend on the nature of the derivatives formed from the compound .
類似化合物との比較
Similar Compounds
Uniqueness
2-[Cyano(ethyl)amino]acetonitrile is unique due to the presence of both the ethyl and cyano groups, which provide additional reactivity and allow for the formation of a wider variety of products compared to its simpler analogs .
特性
分子式 |
C5H7N3 |
|---|---|
分子量 |
109.13 g/mol |
IUPAC名 |
cyanomethyl(ethyl)cyanamide |
InChI |
InChI=1S/C5H7N3/c1-2-8(5-7)4-3-6/h2,4H2,1H3 |
InChIキー |
VXGHJRUBHPFQTP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


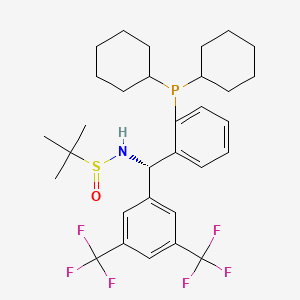
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)

